molecular formula C9H8BrNO B11754714 3-Bromo-7,8-dihydroquinolin-6(5H)-one

3-Bromo-7,8-dihydroquinolin-6(5H)-one

Cat. No.: B11754714
M. Wt: 226.07 g/mol
InChI Key: WSVQCJCBGPEFEW-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroquinolin-6(5H)-one is an organic compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydroquinolin-6(5H)-one typically involves the bromination of 7,8-dihydroquinolin-6(5H)-one. One common method is to react 7,8-dihydroquinolin-6(5H)-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydroquinolin-6(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinolinone core can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinolinone derivative, while oxidation might produce a quinolinone with additional oxygen-containing functional groups.

Scientific Research Applications

3-Bromo-7,8-dihydroquinolin-6(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

    Biology: Researchers study its biological activity to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydroquinolin-6(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the quinolinone core play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroquinolin-6(5H)-one: The parent compound without the bromine atom.

    3-Chloro-7,8-dihydroquinolin-6(5H)-one: A similar compound with a chlorine atom instead of bromine.

    3-Iodo-7,8-dihydroquinolin-6(5H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

3-Bromo-7,8-dihydroquinolin-6(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity Bromine is larger and more polarizable than chlorine, which can lead to different interactions with biological targets and reagents

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-7,8-dihydro-5H-quinolin-6-one

InChI

InChI=1S/C9H8BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5H,1-2,4H2

InChI Key

WSVQCJCBGPEFEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=N2)Br

Origin of Product

United States

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